molecular formula C27H24Cl2N4O5 B1668454 Carotegrast CAS No. 401904-75-4

Carotegrast

Cat. No. B1668454
M. Wt: 555.4 g/mol
InChI Key: YQKBOUPIOWUMTE-NRFANRHFSA-N
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Description

Carotegrast methyl, also known by the trade name Carogra, is a drug used for the treatment of ulcerative colitis . It is a prodrug that has little pharmacological activity itself . The methyl ester, which is designed to enhance oral bioavailability, is hydrolyzed to a carboxylic acid, carotegrast, by the enzyme carboxylesterase 1 in the liver .


Molecular Structure Analysis

The molecular structure of Carotegrast involves a complex arrangement of atoms, including carbon, hydrogen, nitrogen, oxygen, and chlorine atoms . The exact structure is beyond the scope of this response, but it’s important to note that the structure is designed to enhance oral bioavailability .


Chemical Reactions Analysis

Carotegrast methyl is a prodrug, which means it undergoes a chemical reaction in the body to produce the active compound, Carotegrast . This reaction is facilitated by the enzyme carboxylesterase 1 in the liver .

Scientific Research Applications

Pharmacological and Clinical Data

Carotegrast-methyl, under the brand name CAROGRA® Tablets, is a novel chemical entity created as an α4 integrin inhibitor. This compound demonstrates anti-inflammatory effects by inhibiting α4β1 and α4β7 integrin functions on inflammatory cells like lymphocytes. Its efficacy and safety have been confirmed in patients with moderate active ulcerative colitis. As the first orally available α4 integrin antagonist, carotegrast methyl offers a new treatment option for ulcerative colitis, especially for patients with inadequate responses to conventional treatments (Sugiura, Andou, Hosoi, & Koyama, 2023).

Carotenoid Production and Applications

  • Microbial Carotenoid Production

    Carotenoids, synthesized by plants, fungi, algae, and bacteria, have applications in pharmaceuticals, neutraceuticals, and animal feed, as well as in cosmetics and foods. The synthesis of carotenoids in non-carotenogenic microbes has been made possible through the availability of carotenoid genes from carotenogenic microbes. This advances the potential of creating carotenoids via microbial biotechnology, responding to consumer preferences for natural additives and the cost-effectiveness of microbial production (Das et al., 2007).

  • Plant Carotenoid Research

    Carotenoids in plants fulfill essential physiological and developmental processes and have significant roles in animal health and nutrition. Advances in carotenoid engineering in plants, facilitated by our understanding of carotenogenic gene regulation and the development of effective gene transfer systems, have led to ambitious strategies for modulating plant carotenoid biosynthesis in both laboratory models and staple food crops (Farré et al., 2010).

Carotenoids and Health

Carotenoids, as plant pigments, have been researched for their potential in cancer prevention, particularly β-carotene, due to its antioxidant properties and various cellular actions. However, large-scale intervention studies have shown mixed results, highlighting the need for further research to understand the mechanisms involved in their potential health benefits (Astorg, 1997).

Environmental and Industrial Applications

  • Ultrasound-Assisted Extraction: The development of ultrasound-assisted extraction of carotenoids from pomegranate wastes using vegetable oils creates an environmentally friendly process. This innovation not only reduces waste but also produces oilenriched with antioxidants, demonstrating a sustainable approach to utilizing plant by-products (Goula, Ververi, Adamopoulou, & Kaderides, 2017).
  • Carotenoids in Marine Applications: Marine-derived carotenoids have wide commercial applications due to their biological properties. They are used in the nutraceutical industry for their health benefits and in food and animal feed for their coloring properties. The study of marine carotenoids also contributes to our understanding of biological functions relevant to life on earth (Vílchez, Forján, Cuaresma, Bedmar, Garbayo, & Vega, 2011).

Biotechnological Advances

  • Carotenoid Biosynthesis in Microorganisms

    Research on metabolic engineering of non-carotenogenic microorganisms for carotenoid production is pivotal. This includes strategies like genetic engineering to create hyper-carotenoid producing strains, thereby enhancing the diversity and yield of carotenoids for various applications (Lee & Schmidt-Dannert, 2002).

  • Bacterial Carotenoid Production

    Bacterial carotenoids are emerging as a promising alternative to chemical or plant-derived carotenoids, especially in the health sector. Research focuses on enhancing carotenoid yield through new technologies and creating efficient bacterial carotenoid producers (Ram, Mitra, Shah, Tirkey, & Mishra, 2020).

Future Directions

Carotegrast methyl received its first approval in Japan in March 2022 . It represents a promising new treatment for ulcerative colitis, particularly for patients who have not responded adequately to other treatments . Future research will likely focus on further evaluating its efficacy and safety in larger patient populations and potentially exploring its use in other inflammatory conditions .

properties

IUPAC Name

(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24Cl2N4O5/c1-31(2)17-11-12-22-18(14-17)25(35)33(27(38)32(22)3)16-9-7-15(8-10-16)13-21(26(36)37)30-24(34)23-19(28)5-4-6-20(23)29/h4-12,14,21H,13H2,1-3H3,(H,30,34)(H,36,37)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKBOUPIOWUMTE-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24Cl2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193188
Record name Carotegrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carotegrast

CAS RN

401904-75-4
Record name Carotegrast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401904754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carotegrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAROTEGRAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1HYC6SO3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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